An In-depth Technical Guide to Boc-Lys(Fmoc)-OMe: Structure, Properties, and Applications
An In-depth Technical Guide to Boc-Lys(Fmoc)-OMe: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe), a crucial building block in synthetic peptide chemistry. The strategic placement of its orthogonal protecting groups, the tert-butyloxycarbonyl (Boc) group at the α-amino position and the 9-fluorenylmethoxycarbonyl (Fmoc) group at the ε-amino position, coupled with a C-terminal methyl ester, offers unique advantages in the design and synthesis of complex peptides and peptidomimetics.
Chemical Structure and Properties
Boc-Lys(Fmoc)-OMe is a derivative of the amino acid L-lysine, where the α-amino group is protected by a Boc group, the ε-amino group is protected by an Fmoc group, and the C-terminal carboxylic acid is esterified as a methyl ester. This specific arrangement of protecting groups is key to its utility in chemical synthesis.
Structure:
The physicochemical properties of Boc-Lys(Fmoc)-OMe are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Chemical Name | Nα-Boc-Nε-Fmoc-L-lysine methyl ester | |
| Synonyms | Boc-L-Lys(Fmoc)-OMe | [] |
| CAS Number | 133628-28-1 | |
| Molecular Formula | C₂₇H₃₄N₂O₆ | [] |
| Molecular Weight | 482.58 g/mol | [] |
| Appearance | White to off-white powder | |
| Melting Point | 101-108 °C | |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | |
| Purity | ≥ 98% (HPLC) | [] |
Orthogonal Protection Strategy
The key feature of Boc-Lys(Fmoc)-OMe is its orthogonal protection scheme. The Boc and Fmoc groups can be selectively removed under different chemical conditions, allowing for precise control over the synthesis of complex peptide architectures.
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Boc (tert-butyloxycarbonyl) Group: This group is labile to strong acids, such as trifluoroacetic acid (TFA). It is stable under the basic conditions used for Fmoc group removal.
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Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is removed under mild basic conditions, typically with a solution of piperidine in an organic solvent. It is stable to the acidic conditions used for Boc group removal.
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Methyl Ester: The C-terminal methyl ester can be hydrolyzed under basic conditions (saponification) to yield the free carboxylic acid.
This orthogonality is fundamental to its application in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).
Experimental Protocols
Synthesis of Nα-Boc-Nε-Fmoc-L-lysine methyl ester
General Procedure:
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Starting Material: Nα-Boc-Nε-Fmoc-L-lysine.
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Esterification: The carboxylic acid of the starting material is converted to its methyl ester. A common method is to use a methylating agent such as methyl iodide in the presence of a mild base like cesium carbonate in a suitable solvent (e.g., dimethylformamide).[2]
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is extracted into an organic solvent (e.g., ethyl acetate), dried over a drying agent (e.g., MgSO₄), and the solvent is evaporated.[2]
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Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure Nα-Boc-Nε-Fmoc-L-lysine methyl ester.
Purification and Analysis
Purification:
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Column Chromatography: As mentioned in the synthesis protocol, silica gel column chromatography is a standard method for purifying the final product. The choice of eluent system will depend on the polarity of the compound and any impurities present.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Analysis:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of Boc-Lys(Fmoc)-OMe. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The compound is detected by UV absorbance.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The spectra would show characteristic peaks for the Boc, Fmoc, and methyl ester groups, as well as the lysine backbone.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl groups of the ester and carbamates, and the N-H bonds.
Applications in Peptide Synthesis
Boc-Lys(Fmoc)-OMe is a valuable building block for the synthesis of peptides with specific modifications at the lysine side chain. Its unique protection scheme allows for the selective deprotection of either the α-amino or ε-amino group, enabling diverse synthetic strategies.
Solution-Phase Peptide Synthesis:
In solution-phase synthesis, the methyl ester of Boc-Lys(Fmoc)-OMe can be advantageous as it enhances solubility in organic solvents, which can improve coupling efficiency.[] The general workflow for incorporating this building block is as follows:
Applications in Drug Development and Research:
The ability to selectively modify the lysine side chain makes Boc-Lys(Fmoc)-OMe a valuable tool in various research and development areas:
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Peptide-Drug Conjugates: The ε-amino group can be deprotected to allow for the attachment of cytotoxic drugs, imaging agents, or other functional molecules.
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Branched Peptides: The lysine side chain can serve as a branching point for the synthesis of dendritic peptides or multiple antigenic peptides (MAPs).
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Post-Translational Modification Studies: This building block can be used to synthesize peptides with specific modifications at a lysine residue, mimicking post-translational modifications found in proteins.
While this guide provides a comprehensive overview, researchers should always refer to the latest literature and safety data sheets for the most up-to-date information and handling procedures. The versatility of Boc-Lys(Fmoc)-OMe makes it an indispensable reagent for advanced peptide chemistry and the development of novel peptide-based therapeutics and research tools.
